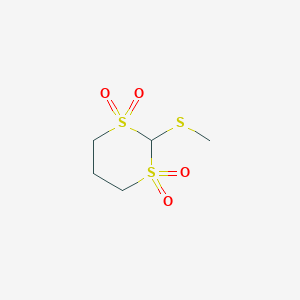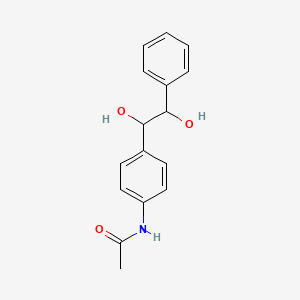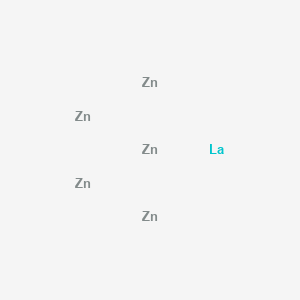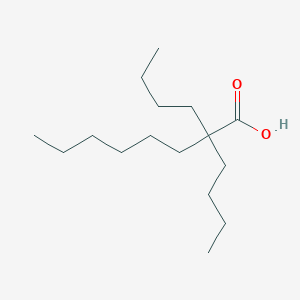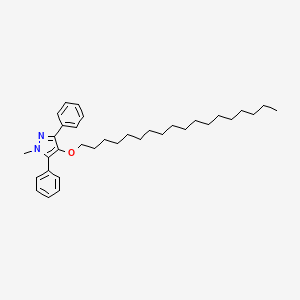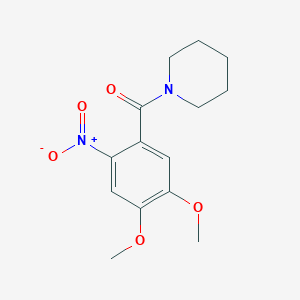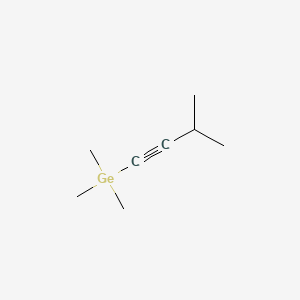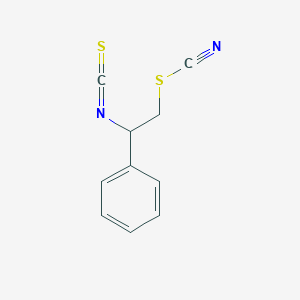
Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of a thiocyanate group (R-S-C≡N) attached to a phenylethyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester typically involves the reaction of phenylethylamine with thiophosgene or phenyl chlorothionoformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the isothiocyanate group. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CSCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NCS} + 2\text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:
Preparation of Reactants: Phenylethylamine and thiophosgene are prepared and purified.
Reaction: The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure.
Purification: The product is purified using techniques such as distillation or recrystallization to remove impurities and obtain the desired compound.
化学反应分析
Types of Reactions
Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Thiourea derivatives or other substituted products.
科学研究应用
Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester involves the interaction of the isothiocyanate group with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the phenylethyl group.
Benzyl isothiocyanate: Contains a benzyl group instead of a phenylethyl group.
Allyl isothiocyanate: Contains an allyl group instead of a phenylethyl group.
Uniqueness
Thiocyanic acid, 2-isothiocyanato-2-phenylethyl ester is unique due to the presence of both the phenylethyl and isothiocyanate groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
60211-94-1 |
|---|---|
分子式 |
C10H8N2S2 |
分子量 |
220.3 g/mol |
IUPAC 名称 |
(2-isothiocyanato-2-phenylethyl) thiocyanate |
InChI |
InChI=1S/C10H8N2S2/c11-7-14-6-10(12-8-13)9-4-2-1-3-5-9/h1-5,10H,6H2 |
InChI 键 |
OUIODTSFAXIGMF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CSC#N)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate](/img/structure/B14596659.png)

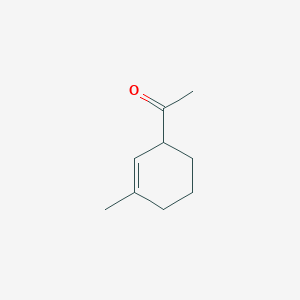
![4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14596665.png)
